Cystemustine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

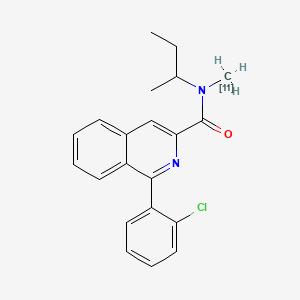

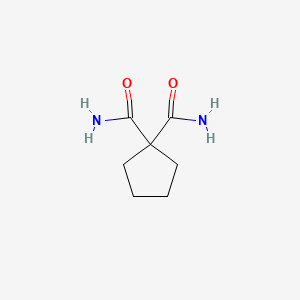

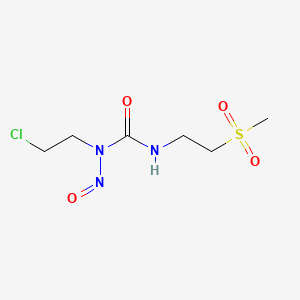

Cystemustine is a chloroethylating nitrosourea that causes DNA cross-linking, inhibiting DNA replication. (NCI)

Aplicaciones Científicas De Investigación

Antitumor Effects in Melanoma

Cystemustine, a chloroethylnitrosourea, has been observed to induce significant changes in melanoma cells, including redifferentiation and delayed growth of primary tumors. This effect extends to secondary untreated tumors, suggesting a systemic response possibly mediated by the immune system. Changes in cell pigmentation, morphology, and phospholipid metabolism were noted, indicating alterations beyond DNA damage that may affect cell cycle regulation and proliferation programs (Demidem et al., 2001). Additionally, a distinct phospholipid metabolism phenotype was observed in treated melanoma tumors, suggesting that cystemustine may induce survival mechanisms in tumor cells through alterations in phospholipid derivatives (Morvan et al., 2002).

Efficacy in High-Grade Glioma

In patients with recurrent high-grade glioma, cystemustine demonstrated encouraging activity. The treatment led to a median overall survival of 8.3 months, with a subset of patients showing objective response and stable disease. Factors such as WHO performance status and histology were significant prognostic indicators for survival, highlighting cystemustine's potential in treating this challenging condition (Durando et al., 2006).

Combination Therapy with Dietary Modification

Exploring the combination of cystemustine with a methionine-free diet in melanoma and glioma showed that this approach was well tolerated and led to some long-duration stabilizations. The diet and drug combination did not significantly enhance toxicity, with hematological effects being the most prominent. This approach suggests a novel avenue for enhancing the therapeutic efficacy of cystemustine through dietary interventions (Thivat et al., 2009).

Chemotherapy-Induced Bystander Effect

Research into the chemotherapy-induced bystander effect revealed that cystemustine treatment of primary tumors could inhibit the growth of secondary, untreated tumors. This phenomenon, observed in melanoma models, was characterized by metabolic alterations in the untreated tumors, suggesting a systemic response to localized treatment. This effect was not solely attributable to DNA damage, indicating a complex mechanism possibly involving immune modulation (Merle et al., 2008).

Propiedades

Número CAS |

79955-36-5 |

|---|---|

Nombre del producto |

Cystemustine |

Fórmula molecular |

C6H12ClN3O4S |

Peso molecular |

257.7 g/mol |

Nombre IUPAC |

1-(2-chloroethyl)-3-(2-methylsulfonylethyl)-1-nitrosourea |

InChI |

InChI=1S/C6H12ClN3O4S/c1-15(13,14)5-3-8-6(11)10(9-12)4-2-7/h2-5H2,1H3,(H,8,11) |

Clave InChI |

IUOVOJHLRFQQNS-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)CCNC(=O)N(CCCl)N=O |

SMILES canónico |

CS(=O)(=O)CCNC(=O)N(CCCl)N=O |

Otros números CAS |

79955-36-5 |

Sinónimos |

CMSO2EN2 cystemustine N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

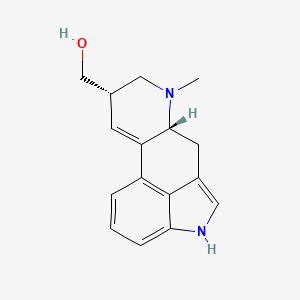

![ethyl 3-[(2-oxo-2H-chromen-4-yl)thio]-2-butenoate](/img/structure/B1221653.png)

![4-Bromo-6-[5-(2-fluorophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1221655.png)